molecular formula C29H21N B14458224 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile CAS No. 69052-95-5

2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile

Cat. No.: B14458224
CAS No.: 69052-95-5
M. Wt: 383.5 g/mol
InChI Key: JVBAUHKIRQWTAS-UHFFFAOYSA-N
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Description

2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is an organic compound known for its unique structure and potential applications in various fields. This compound features a central but-3-enenitrile backbone with diphenylmethylidene and diphenyl substituents, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile typically involves the condensation of benzaldehyde derivatives with malonic acid or its esters under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization and dehydration to yield the final product. Common reagents used in this synthesis include sodium ethoxide, ethanol, and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-HIV activity is attributed to its ability to inhibit key enzymes like reverse transcriptase, integrase, and protease. The compound binds to the active sites of these enzymes, preventing the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

    2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share a similar core structure and have been studied for their anti-HIV properties.

    Diphenylmethane Derivatives: Compounds with similar diphenyl substituents but different functional groups.

Uniqueness

2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

CAS No.

69052-95-5

Molecular Formula

C29H21N

Molecular Weight

383.5 g/mol

IUPAC Name

2-benzhydrylidene-4,4-diphenylbut-3-enenitrile

InChI

InChI=1S/C29H21N/c30-22-27(29(25-17-9-3-10-18-25)26-19-11-4-12-20-26)21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-21H

InChI Key

JVBAUHKIRQWTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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